molecular formula C11H19Cl2NO3S B8578330 2-Octyl-4,5-dichloro-3-isothiazolidinone 1,1-dioxide CAS No. 65679-62-1

2-Octyl-4,5-dichloro-3-isothiazolidinone 1,1-dioxide

Cat. No. B8578330
M. Wt: 316.2 g/mol
InChI Key: NOCDMQYXJCRKTI-UHFFFAOYSA-N
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Patent
US04062859

Procedure details

To a solution of 2.84g. (0.01 mole) of 2-octyl-4,5-dichloro-3-isothiazolidinone 1-oxide in 20 ml. of chloroform at 0° C. is added a solution of 5.4g. (0.025 mole) of 81% pure m-chloroperbenzoic acid in 100 ml. of chloroform. The mixture is stirred for three days at 50° C. The reaction mixture is filtered and the filtrate is washed with a dilute sodium bicarbonate solution. The chloroform layer is dried over magnesium sulfate and evaporated to give the crude product.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]1[C:13](=[O:14])[CH:12]([Cl:15])[CH:11]([Cl:16])[S:10]1=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].ClC1C=CC=C(C(OO)=[O:26])C=1>C(Cl)(Cl)Cl>[CH2:1]([N:9]1[C:13](=[O:14])[CH:12]([Cl:15])[CH:11]([Cl:16])[S:10]1(=[O:26])=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(CCCCCCC)N1S(C(C(C1=O)Cl)Cl)=O
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for three days at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the filtrate is washed with a dilute sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(CCCCCCC)N1S(C(C(C1=O)Cl)Cl)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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